molecular formula C10H7IN2 B1446115 3-Iodo-1-methyl-1H-indole-5-carbonitrile CAS No. 1858250-93-7

3-Iodo-1-methyl-1H-indole-5-carbonitrile

Cat. No. B1446115
CAS RN: 1858250-93-7
M. Wt: 282.08 g/mol
InChI Key: UMUXRYAEBHEDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-methyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C10H7IN2. It has a molecular weight of 268.06 .


Physical And Chemical Properties Analysis

3-Iodo-1-methyl-1H-indole-5-carbonitrile is a solid at room temperature. It has a molecular weight of 268.06 .

Scientific Research Applications

Cancer Treatment

3-Iodo-1-methyl-1H-indole-5-carbonitrile is utilized in the synthesis of indole derivatives that are biologically active compounds. These compounds have shown promise in the treatment of cancer cells due to their ability to interfere with cell biology and exhibit various biologically vital properties .

Microbial Infections

The same indole derivatives that are used in cancer treatment have also been found to have applications in combating microbial infections. Their role in cell biology makes them suitable for addressing different types of disorders in the human body, including those caused by microbes .

Metabolic Syndrome and IDDM Treatment

This compound serves as a reactant in the preparation of novel PPARα/γ dual agonists. These agonists are being researched for their potential in treating metabolic syndrome and insulin-dependent diabetes mellitus (IDDM), offering a new avenue for managing these conditions .

Glucose Electrooxidation in Fuel Cells

3-Iodo-1-methyl-1H-indole-5-carbonitrile derivatives have been synthesized and evaluated for their performance as anode catalysts in glucose electrooxidation. This application is particularly relevant in the context of renewable energy sources and clean energy production, as these compounds can transform chemical energy into electrical energy with high efficiency .

Synthesis of Dihydroisoquinolines

In organic chemistry, this compound is used as a reactant for the parallel synthesis of dihydroisoquinolines. This process involves a silver and L-proline co-catalyzed three-component coupling reaction, which is significant for the development of various pharmaceuticals .

Aldose and Aldehyde Reductase Inhibition

Indole derivatives, including those synthesized from 3-Iodo-1-methyl-1H-indole-5-carbonitrile, have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in the development of diabetic complications, and their inhibition is a key target in diabetes treatment .

properties

IUPAC Name

3-iodo-1-methylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2/c1-13-6-9(11)8-4-7(5-12)2-3-10(8)13/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUXRYAEBHEDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-methyl-1H-indole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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